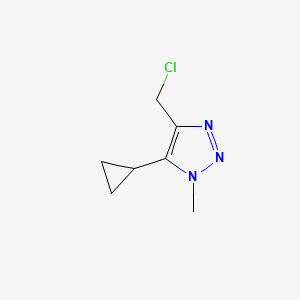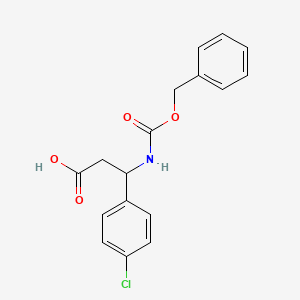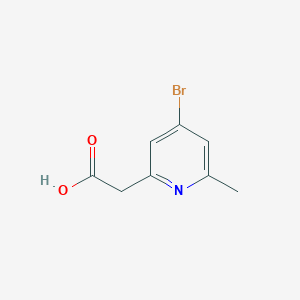
5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid is an organic compound that features a furan ring substituted with an acetamidomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Acetamidomethyl Group: This step can be achieved through the reaction of the furan derivative with acetamidomethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can be used to modify the functional groups attached to the furan ring.
Substitution: The acetamidomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield carboxylic acids, while reduction can lead to alcohols or alkanes.
Scientific Research Applications
5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 5-(Acetamidomethyl)-2-methylfuran-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring and the acetamidomethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
5-(acetamidomethyl)-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-5-8(9(12)13)3-7(14-5)4-10-6(2)11/h3H,4H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
BTJKAZJYBCMCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CNC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)

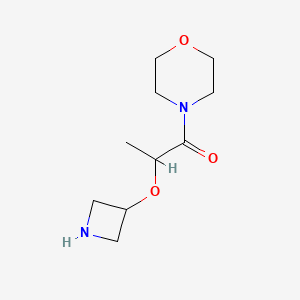

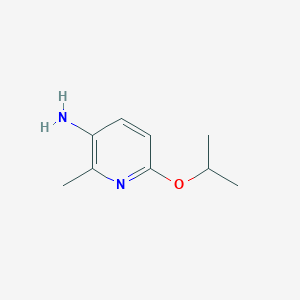
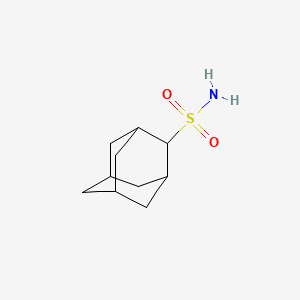
![2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoicacid](/img/structure/B13635882.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid](/img/structure/B13635890.png)
